2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.93. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on benzothiazole derivatives, similar in structure to the compound , has shown promising antitumor activity. One study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Compounds demonstrated considerable anticancer activity against some cancer cell lines, suggesting the potential of related structures for antitumor applications (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Another study focused on rhodanine-3-acetic acid derivatives, including amides and esters, to evaluate their antimicrobial properties. The derivatives showed activity against mycobacteria, with specific compounds demonstrating significant activity against Mycobacterium tuberculosis. This highlights the potential of structurally related compounds in antimicrobial research (Krátký, Vinšová, & Stolaříková, 2017).
COX Inhibitory Activity
Derivatives of 1,2,4-triazine, exhibiting similar heterocyclic motifs, were synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity. Certain derivatives showed strong inhibitory activity on the COX-2 enzyme, indicating potential applications in designing anti-inflammatory drugs (Ertas et al., 2022).
Optoelectronic Properties
Research into thiazole-based polythiophenes, which share a structural element with the compound of interest, investigated their optoelectronic properties. This study's findings could inform applications in materials science, particularly in developing conducting polymers for electronic devices (Camurlu & Guven, 2015).
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-24-17-7-5-15(6-8-17)21-18(23)10-16-12-26-19(22-16)25-11-13-3-2-4-14(20)9-13/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAQSMQYANIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.